ベメセトロン

概要

説明

Bemesetron, also known as MDL-72222, is a chemical compound that acts as an antagonist at the serotonin 3 (5-HT3) receptor. It has been primarily used in scientific research to study the involvement of the serotonin 3 receptor in the actions of various drugs of abuse. Although it has antiemetic effects comparable to metoclopramide, it is not used clinically .

科学的研究の応用

Bemesetron has been extensively used in scientific research to study the role of the serotonin 3 receptor in various physiological and pathological processes. Some key applications include:

Chemistry: Investigating the binding affinity and selectivity of serotonin 3 receptor antagonists.

Biology: Studying the involvement of serotonin 3 receptors in neurotransmission and behavior.

Medicine: Exploring potential therapeutic applications in conditions like nausea, vomiting, and drug addiction.

Industry: Developing new serotonin 3 receptor antagonists for potential clinical use

作用機序

Target of Action

Bemesetron, also known as MDL-72222, is a potent and highly selective antagonist of neuronal 5-hydroxytryptamine receptors, specifically the 5HT3 receptor . The 5HT3 receptor is a type of serotonin receptor found predominantly in the nervous system. It plays a key role in transmitting signals in the brain, particularly those related to the sensation of nausea and the induction of vomiting .

Mode of Action

As an antagonist, Bemesetron binds to the 5HT3 receptors, thereby blocking the action of serotonin, a neurotransmitter that activates these receptors . This blockade prevents the initiation of a signal transduction cascade that would normally lead to the sensation of nausea or the induction of vomiting .

Biochemical Pathways

The primary biochemical pathway affected by Bemesetron is the serotonin signaling pathway . By blocking the 5HT3 receptors, Bemesetron disrupts the normal function of this pathway, which can have downstream effects on various physiological processes, including the sensation of nausea and the induction of vomiting .

生化学分析

Biochemical Properties

Bemesetron is a selective 5-HT3 receptor antagonist with an IC50 of 0.33 nM . It has a neuroprotective effect . The 5-HT3 receptor is a type of serotonin receptor found primarily in the digestive tract and the central nervous system . Bemesetron, by acting as an antagonist at this receptor, can block the action of serotonin, a neurotransmitter that plays a key role in mood, sleep, vomiting, sexuality, and appetite .

Cellular Effects

In vitro studies have shown that Bemesetron can reduce hydrogen peroxide-induced neurotoxicity in cultured rat cortical cells . It has been observed to concentration-dependently reduce the H2O2-induced decrease of MTT reduction . Bemesetron also significantly blocks the H2O2-induced increase of caspase-3 immunoreactivity , which is a crucial mediator of apoptosis or programmed cell death.

Molecular Mechanism

Bemesetron exerts its effects at the molecular level primarily through its antagonistic action on the 5-HT3 receptor . By binding to these receptors, Bemesetron prevents serotonin from exerting its typical effects, thereby altering the biochemical reactions within the cell . This mechanism of action is what gives Bemesetron its neuroprotective effect .

Dosage Effects in Animal Models

It is known that Bemesetron is used in male adult albino mice at dosages of 0.1, 1, and 10 mg/kg .

準備方法

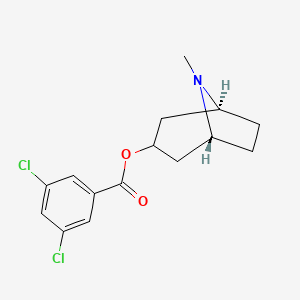

Synthetic Routes and Reaction Conditions: The synthesis of Bemesetron involves the esterification of 3,5-dichlorobenzoic acid with the bicyclic amine 8-methyl-8-azabicyclo[3.2.1]octan-3-ol. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods: While specific industrial production methods for Bemesetron are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems would be essential to meet industrial standards.

Types of Reactions:

Oxidation: Bemesetron can undergo oxidation reactions, particularly at the bicyclic amine moiety, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol.

Substitution: Halogen atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

類似化合物との比較

- Tropanserin

- Tropisetron

- Zatosetron

- Ricasetron

- Granisetron

Comparison: Bemesetron is unique in its high selectivity and binding affinity for the serotonin 3 receptor. While other compounds like Tropisetron and Granisetron also act as serotonin 3 receptor antagonists, Bemesetron’s specific chemical structure provides distinct pharmacological properties that make it particularly useful in research settings .

特性

CAS番号 |

40796-97-2 |

|---|---|

分子式 |

C15H17Cl2NO2 |

分子量 |

314.2 g/mol |

IUPAC名 |

[(1R,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dichlorobenzoate |

InChI |

InChI=1S/C15H17Cl2NO2/c1-18-12-2-3-13(18)8-14(7-12)20-15(19)9-4-10(16)6-11(17)5-9/h4-6,12-14H,2-3,7-8H2,1H3/t12-,13-/m1/s1 |

InChIキー |

MNJNPLVXBISNSX-CHWSQXEVSA-N |

SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl |

異性体SMILES |

CN1[C@@H]2CC[C@@H]1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl |

正規SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl |

外観 |

Solid powder |

Key on ui other cas no. |

40796-97-2 |

ピクトグラム |

Acute Toxic |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1 alphaH,3 alphaH,5 alphaH-tropan-3-yl-3,5-dichlorobenzoate bemesetron MDL 72222 MDL 72699 MDL-72222 MDL-72699 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bemesetron interact with its target and what are the downstream effects?

A1: Bemesetron acts as a potent and selective antagonist of the 5-HT3 receptor, a subtype of serotonin receptors found in both the central and peripheral nervous systems [, ]. By binding to these receptors, Bemesetron blocks the action of serotonin, a neurotransmitter involved in various physiological processes, including nausea and vomiting, gastrointestinal motility, and pain perception [, ]. This antagonism of 5-HT3 receptors is believed to underlie the therapeutic effects of Bemesetron in conditions such as chemotherapy-induced nausea and vomiting, as well as visceral hypersensitivity [, ].

Q2: What is the structure-activity relationship of Bemesetron and how do structural modifications impact its activity?

A2: While the provided research papers don't detail Bemesetron's exact structure, they highlight the structure-activity relationships of 5-HT3 antagonists in general. The research shows that subtle changes in the chemical structure of 5-HT3 antagonists can significantly influence their potency and selectivity for different 5-HT3 receptor subtypes []. For instance, the study comparing various 5-HT3 antagonists in a visceral hypersensitivity model demonstrated a distinct rank order of potency, with Bemesetron exhibiting high potency, while other antagonists like Ondansetron showed minimal effects []. This suggests that specific structural features of Bemesetron contribute to its interaction with 5-HT3 receptors and its subsequent pharmacological activity.

Q3: What evidence exists for the efficacy of Bemesetron in in vitro or in vivo models?

A3: The provided research emphasizes the role of Bemesetron and other 5-HT3 antagonists in managing visceral hypersensitivity, often associated with conditions like Irritable Bowel Syndrome (IBS) []. One study demonstrated that Bemesetron effectively increased the threshold for visceral pain responses in a rat model of 5-HTP-induced visceral hypersensitivity []. This suggests that Bemesetron, through its 5-HT3 receptor antagonism, could potentially alleviate visceral pain and discomfort, highlighting its therapeutic potential in this area.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。